![molecular formula C28H29N3O3 B6485871 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 912902-83-1](/img/structure/B6485871.png)
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
The compound contains several functional groups including a benzodiazole ring, a pyrrolidin-2-one ring, and methoxyphenyl groups. These groups are common in many biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of rings and the addition of functional groups .Molecular Structure Analysis
The compound’s structure includes a five-membered pyrrolidine ring, which is a common feature in many biologically active compounds. The presence of the benzodiazole and methoxyphenyl groups could contribute to the compound’s potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. These could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Antiviral Activity
The compound exhibits antiviral properties, particularly against type 1 human immunodeficiency virus (HIV-1). Researchers have synthesized derivatives of this compound, such as 6-benzyl and 6-(2,6-difluorobenzyl) derivatives, which effectively inhibit HIV-1 replication in vitro. These derivatives suppress viral reproduction by 50% at specific concentrations .
Chemical Biology and Medicinal Chemistry
Researchers have explored the compound’s potential as a scaffold for designing novel drugs. By modifying substituents at positions 5 and 6 of the pyrimidine ring, they aim to create analogs with improved pharmacological properties. These efforts contribute to drug discovery and development .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .
Mode of Action
It can be inferred from related compounds that it may interact with its target protein, possibly leading to the inhibition of bacterial cell division
Biochemical Pathways
Given its potential target, it may interfere with the bacterial cell division pathway by inhibiting the function of ftsz . This could lead to the prevention of bacterial proliferation, thereby exerting an antimicrobial effect.
Result of Action
If it indeed targets ftsz and inhibits bacterial cell division as hypothesized, it could potentially lead to the death of bacterial cells and thus exhibit antimicrobial activity .
properties
IUPAC Name |
4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-8-11-24(16-20(19)2)34-15-14-30-26-7-5-4-6-25(26)29-28(30)21-17-27(32)31(18-21)22-9-12-23(33-3)13-10-22/h4-13,16,21H,14-15,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPDYSNZQAHZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
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